N-メチル-L-ロイシン

概要

説明

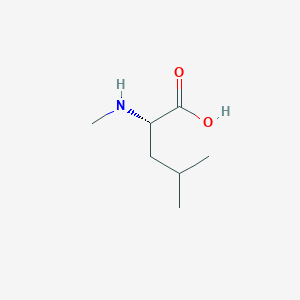

(S)-4-Methyl-2-(methylamino)pentanoic acid is a derivative of the amino acid leucine, characterized by the replacement of one of the amino hydrogens with a methyl group. This modification results in a compound with the molecular formula C7H15NO2 and a molecular weight of 145.20 g/mol .

科学的研究の応用

(S)-4-Methyl-2-(methylamino)pentanoic acid has a wide range of applications in scientific research:

作用機序

Target of Action

N-Methyl-L-leucine, also known as L-Leucine, N-methyl- or N-Methylleucine, primarily targets the C-X-C motif chemokine 10 . This chemokine plays a crucial role in chemotaxis, or the movement of cells in response to chemical stimuli. It is involved in immune responses and inflammation, making it a significant target for various therapeutic interventions .

Mode of Action

It is known that leucine derivatives can activate themechanistic target of rapamycin complex 1 (mTORC1) . This activation is a two-step process: the cellular uptake by the L-type amino acid transporter 1 (LAT1), responsible for leucine uptake in cells, and the subsequent activation of mTORC1 . The structural requirement for recognition by LAT1 includes a carbonyl oxygen, alkoxy oxygen of the carboxyl group, an amino group, and a hydrophobic side chain .

Biochemical Pathways

N-Methyl-L-leucine may be involved in the mTOR signaling pathway , which is a well-recognized cellular signaling pathway mobilized by amino acids . mTOR is an evolutionarily conserved serine/threonine kinase that controls cell cycle, growth, metabolism, and survival . Additionally, leucine and its derivatives like N-Methyl-L-leucine are formed through overlapping biosynthetic pathways, initiated by the condensation of two pyruvate molecules to form 2-acetolactate .

Pharmacokinetics

It is known that the compound’s uptake into cells switches from the l-type amino acid transporter (lat1) used by leucine to organic anion transporters (oat1 and oat3) and the monocarboxylate transporter type 1 (mct1) . Both the kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-Methyl-L-leucine .

Result of Action

The result of N-Methyl-L-leucine’s action is likely the activation of mTORC1, leading to the regulation of cell growth and metabolism . .

Action Environment

The action of N-Methyl-L-leucine can be influenced by various environmental factors. For instance, the equilibrium between two core conformers of leucine derivatives shifts more towards one conformer upon the addition of monovalent cations This suggests that the presence of certain ions in the environment can influence the action of N-Methyl-L-leucine

準備方法

Synthetic Routes and Reaction Conditions: (S)-4-Methyl-2-(methylamino)pentanoic acid can be synthesized through several methods. One common approach involves the methylation of leucine using methyl iodide and sodium hydride . Another method includes the reductive alkylation of leucine derivatives using methyl iodide and silver oxide . These methods ensure the optical purity of the final product, which is crucial for its applications in peptide synthesis .

Industrial Production Methods: In industrial settings, (S)-4-Methyl-2-(methylamino)pentanoic acid is often produced through large-scale methylation processes. These processes utilize cost-effective and readily available reagents such as methyl halides and dimethyl sulfate . The reaction conditions are optimized to achieve high yields and purity, making the compound suitable for various applications in pharmaceuticals and biotechnology .

化学反応の分析

Types of Reactions: (S)-4-Methyl-2-(methylamino)pentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert (S)-4-Methyl-2-(methylamino)pentanoic acid into its corresponding amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of (S)-4-Methyl-2-(methylamino)pentanoic acid, such as oxo derivatives, amine derivatives, and substituted leucine compounds .

類似化合物との比較

- N-Methylvaline

- N-Methylisoleucine

- N-Methylalanine

Comparison: (S)-4-Methyl-2-(methylamino)pentanoic acid is unique among its analogs due to its specific interaction with chemokines and its role in peptide synthesis . While other N-methylated amino acids like N-Methylvaline and N-Methylisoleucine share similar structural features, (S)-4-Methyl-2-(methylamino)pentanoic acid’s distinct properties make it particularly valuable in research and industrial applications .

生物活性

(S)-4-Methyl-2-(methylamino)pentanoic acid, also known as (S)-4-methyl-2-(methylamino)pentanoic acid hydrochloride, is a chiral amino acid derivative of L-leucine. Its unique structure and properties make it a compound of interest in various biological and pharmacological studies. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

- IUPAC Name : (2S)-4-methyl-2-(methylamino)pentanoic acid

- Molecular Formula : C7H16ClNO2

- Molecular Weight : 181.66 g/mol

The compound features a pentanoic acid backbone with a methyl group and a methylamino group. The presence of a stereocenter contributes to its chirality, which can significantly influence its biological interactions and activities.

Research indicates that (S)-4-Methyl-2-(methylamino)pentanoic acid may exert its biological effects through several mechanisms:

- Activation of mTOR Pathway : Similar to leucine, this compound can activate the mammalian target of rapamycin (mTOR) signaling pathway, which is crucial for protein synthesis and muscle metabolism.

- Receptor Interactions : Interaction studies have shown that this compound has binding affinities with various receptors and enzymes, suggesting potential roles in modulating metabolic pathways .

- Antioxidant Properties : Preliminary studies suggest that (S)-4-Methyl-2-(methylamino)pentanoic acid exhibits antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activities

The biological activities of (S)-4-Methyl-2-(methylamino)pentanoic acid can be categorized as follows:

- Muscle Metabolism : Its structural similarity to leucine positions it as a potential enhancer of muscle protein synthesis and recovery post-exercise.

- Neuroprotective Effects : Investigations into similar compounds indicate potential neuroprotective roles, which may be relevant in the context of neurodegenerative diseases.

- Pharmacological Applications : The compound is being explored for its therapeutic implications in metabolic disorders, including obesity and diabetes, due to its influence on metabolic pathways .

Case Study 1: Muscle Protein Synthesis

A study demonstrated that supplementation with leucine derivatives significantly increased muscle protein synthesis in animal models. The involvement of (S)-4-Methyl-2-(methylamino)pentanoic acid in this process suggests it may enhance anabolic responses during resistance training.

Case Study 2: Neuroprotection

Research involving structurally related compounds found that they could protect neuronal cells from apoptosis induced by oxidative stress. This points to the potential application of (S)-4-Methyl-2-(methylamino)pentanoic acid in neuroprotective strategies .

Research Findings Summary Table

特性

IUPAC Name |

(2S)-4-methyl-2-(methylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)4-6(8-3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJODGRWDFZVTKW-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031240 | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3060-46-6 | |

| Record name | N-Methylleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003060466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-N-Methylleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-METHYLLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YT9687ECD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。